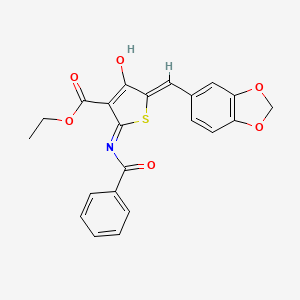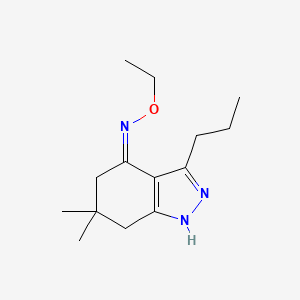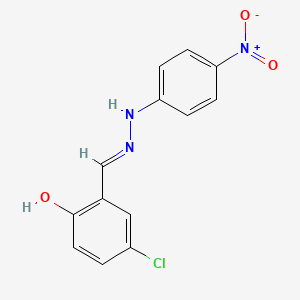![molecular formula C13H10N4O5 B3717343 4-nitro-2-[2-(2-nitrophenyl)carbonohydrazonoyl]phenol](/img/structure/B3717343.png)
4-nitro-2-[2-(2-nitrophenyl)carbonohydrazonoyl]phenol
Übersicht
Beschreibung
4-nitro-2-[2-(2-nitrophenyl)carbonohydrazonoyl]phenol is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitro groups and a phenolic moiety, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
The synthesis of 4-nitro-2-[2-(2-nitrophenyl)carbonohydrazonoyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrobenzaldehyde with 2-nitrophenylhydrazine under controlled conditions to form the hydrazone intermediate. This intermediate is then subjected to further reactions to introduce the phenolic group, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
4-nitro-2-[2-(2-nitrophenyl)carbonohydrazonoyl]phenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. .
Wissenschaftliche Forschungsanwendungen
4-nitro-2-[2-(2-nitrophenyl)carbonohydrazonoyl]phenol has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-nitro-2-[2-(2-nitrophenyl)carbonohydrazonoyl]phenol involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenolic group can also participate in redox reactions, contributing to the compound’s overall activity. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-nitro-2-[2-(2-nitrophenyl)carbonohydrazonoyl]phenol can be compared with other nitrophenyl derivatives, such as:
2-nitrophenylhydrazine: A simpler compound with similar reactivity but lacking the phenolic group.
4-nitrophenol: A compound with a single nitro group and phenolic functionality, used in various industrial applications.
2,4-dinitrophenol: A compound with two nitro groups, known for its use in biochemical research and industrial processes. The uniqueness of this compound lies in its combination of nitro and phenolic groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-nitro-2-[(E)-[(2-nitrophenyl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13-6-5-10(16(19)20)7-9(13)8-14-15-11-3-1-2-4-12(11)17(21)22/h1-8,15,18H/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLSIWDYYARRJF-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665374 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B3717260.png)

![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-2-furamide](/img/structure/B3717267.png)
![2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]ETHYL BENZOATE](/img/structure/B3717275.png)
![2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone](/img/structure/B3717278.png)

![4-hydroxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzohydrazide](/img/structure/B3717299.png)
![2-ethylspiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B3717315.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B3717327.png)
![4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]phenol](/img/structure/B3717328.png)

![4-nitro-2-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol](/img/structure/B3717337.png)

![5-bromo-2-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B3717354.png)
